Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate: is a chemical compound belonging to the benzofuran family. This compound features a benzofuran ring substituted with a methyl group, a hydroxyl group, and a carboxylate ester group, making it a versatile scaffold for further chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-methylbenzofuran-2-one.
Reduction: Formation of 3-hydroxy-5-methylbenzofuran-2-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 3-hydroxybenzofuran-2-carboxylate
- Methyl 5-methylbenzofuran-2-carboxylate
- Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate
Comparison: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the benzofuran ring. This combination of functional groups can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10O4 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-6-3-4-8-7(5-6)9(12)10(15-8)11(13)14-2/h3-5,12H,1-2H3 |
InChI Key |
PAVGURPVMUJLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2O)C(=O)OC |
Origin of Product |
United States |
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